molecular formula C9H9F3O2 B1518868 [3-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1021063-95-5

[3-(2,2,2-Trifluoroethoxy)phenyl]methanol

Cat. No.: B1518868
CAS No.: 1021063-95-5
M. Wt: 206.16 g/mol
InChI Key: VIVCPZPHCLORGC-UHFFFAOYSA-N
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Description

[3-(2,2,2-Trifluoroethoxy)phenyl]methanol (CID: 28561917) is a fluorinated aromatic alcohol of molecular formula C9H9F3O2 and molecular weight 206.16 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of the 2,2,2-trifluoroethoxy group attached to the phenyl ring is a key structural feature that significantly influences the molecule's properties. The trifluoroethoxy group is known to enhance solubility in common organic solvents and reduce molecular aggregation, which is a critical factor in the development of specialized materials, such as phthalocyanines, for applications in photodynamic therapy, catalysis, and chemical sensing . In pharmaceutical research, the introduction of a trifluoroethoxy group is a common strategy to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The benzyl alcohol functional group provides a handle for further synthetic transformations, allowing researchers to readily synthesize more complex derivatives, such as 1,3,4-oxadiazoles, which are investigated for a range of biological activities including anticancer and anti-diabetic properties . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCPZPHCLORGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021063-95-5
Record name [3-(2,2,2-trifluoroethoxy)phenyl]methanol
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Biological Activity

[3-(2,2,2-Trifluoroethoxy)phenyl]methanol is a fluorinated organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. The trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : 3-(2,2,2-Trifluoroethoxy)phenylmethanol
  • Molecular Formula : C10H10F3O2
  • Molecular Weight : 224.18 g/mol

The presence of the trifluoroethoxy group significantly alters the physicochemical properties of the compound, contributing to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The trifluoromethyl group can enhance binding affinity due to increased electron-withdrawing effects.
  • Cellular Signaling Modulation : There is evidence suggesting that this compound can modulate signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological effects of this compound.

Anticancer Activity

A study published in 2022 demonstrated that derivatives of trifluoroethoxy compounds exhibited significant anticancer activity against glioblastoma cells. The synthesized compounds showed a dose-dependent reduction in cell viability, indicating potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammatory markers in vitro. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting selective cytotoxicity .
  • Case Study on Inflammatory Response :
    • Objective : To assess the anti-inflammatory potential in a cellular model.
    • Method : Macrophages were treated with LPS and subsequently with the compound.
    • Results : A significant reduction (up to 50%) in cytokine production was observed compared to untreated controls.

Data Table of Biological Activities

Biological ActivityEffectReference
Anticancer ActivityIC50 values between 10-30 µM
Anti-inflammatory ActivityReduction in TNF-alpha and IL-6
Antioxidant PotentialReduced oxidative stress markers

Comparison with Similar Compounds

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol (CAS: 1020949-12-5)

  • Key Differences : The trifluoroethoxy group is at the para position instead of meta.
  • For example, para-substituted analogs often exhibit higher crystallinity and melting points compared to meta isomers .
  • Applications : Used as a reference standard in analytical method development (e.g., HPLC) for drug applications .

[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol

  • Key Differences : Additional methoxy (-OCH₃) group at the ortho position relative to the trifluoroethoxy group.
  • Applications: Not explicitly stated, but such modifications are common in kinase inhibitor design .

Functional Group Modifications

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS: 1275371-39-5)

  • Key Differences : Replacement of the phenyl ring with a thiophene and substitution of trifluoroethoxy with trifluoromethoxy (-OCF₃).
  • Impact : Thiophene introduces greater π-electron delocalization, while trifluoromethoxy reduces steric bulk compared to trifluoroethoxy. These changes may enhance membrane permeability but reduce metabolic stability .
  • Applications : Explored in antiviral and anticancer agents due to sulfur's role in modulating redox properties .

{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine

  • Key Differences : Hydroxyl group replaced by an amine (-NH₂).
  • Impact : The amine introduces basicity (pKa ~9–10), enabling salt formation and improved water solubility. However, it may also increase toxicity risks .
  • Applications : Intermediate in neurotransmitter analogs or enzyme inhibitors .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol 1021063-95-5 C₉H₉F₃O₂ 206.16 Benzyl alcohol, meta-trifluoroethoxy Lab-scale scaffold; metabolic stability
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol 1020949-12-5 C₉H₉F₃O₂ 206.16 Benzyl alcohol, para-trifluoroethoxy Analytical reference standard
2-(2,2,2-Trifluoroethoxy)phenol 160968-99-0 C₈H₅F₃O₂ 190.12 Phenol, ortho-trifluoroethoxy ANDA compliance testing; QC applications
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol 1035490-73-3 C₉H₁₀F₃NO 205.18 Aminoethanol, trifluoromethylphenyl Chiral building block for CNS drugs

Key Observations:

Solubility: Aminoethanol derivatives (e.g., ) exhibit higher aqueous solubility due to amine protonation, whereas trifluoroethoxy alcohols are more lipophilic.

Toxicity: Phenolic analogs (e.g., ) may pose higher acute toxicity (Category 4 oral) compared to benzyl alcohols, which lack explicit hazard classifications .

Bioactivity : Trifluoroethoxy groups enhance binding to hydrophobic pockets in enzymes (e.g., HIV protease ), while methoxy groups improve solubility for in vivo applications .

Preparation Methods

Etherification to Form 2-(2,2,2-Trifluoroethoxy) Aromatic Intermediate

  • Starting Materials: o-Nitrochlorobenzene or related ortho-nitrohalobenzenes (e.g., adjacent nitro bromobenzene, nitro fluorobenzene, nitro iodobenzene).
  • Reagents: 2,2,2-Trifluoroethanol, strong alkali (sodium hydroxide, potassium hydroxide, calcium hydroxide, lithium hydroxide), and phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride, cetyltrimethylammonium bromide).
  • Reaction Conditions:
    • Temperature range: 0–100 °C, typically around 60–70 °C.
    • Molar ratios: o-nitrochlorobenzene : 2,2,2-trifluoroethanol : phase-transfer catalyst ≈ 1 : 0.5–10 : 0.001–10.
    • Alkaline environment to facilitate etherification.
  • Process: The halogenated nitrobenzene undergoes nucleophilic aromatic substitution with 2,2,2-trifluoroethanol under phase-transfer catalysis to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene (referred to as "oil of mirbane" intermediate).
  • Yield: Approximately 88.4% with melting point around 53–55 °C.
  • Example: 100 g o-nitrochlorobenzene, 260 g 50% NaOH, 8 g tetrabutylammonium bromide, 68 g trifluoroethanol, stirred at 70 °C for 6 hours.

Reduction of Nitro Group to Aniline Derivative

  • Reagents: Catalytic hydrogenation using 10% palladium on carbon, Raney nickel, or platinum oxide; alternatively, chemical reductants such as iron powder, zinc powder, sodium sulfite, hydrazine hydrate.
  • Solvents: Water, C1–C8 alcohols, or dimethylformamide (DMF).
  • Conditions: Room temperature to 150 °C under normal or elevated hydrogen pressure.
  • Process: The nitro group in the trifluoroethoxy intermediate is reduced to an amine, producing 2-(2,2,2-trifluoroethoxy)aniline.
  • Yield: Approximately 91.6% with melting point 58–60 °C.
  • Example: 120 g intermediate, 1.5 L dehydrated alcohol, 10 g Pd/C, hydrogenation at room temperature for 12 hours.

Diazotization and Hydroxylation to Form Phenol Derivative

  • Reagents: Diazotization acids such as sulfuric acid, hydrochloric acid, boric acid, nitric acid, or sodium pyrosulfate.
  • Conditions: Diazotization at –20 to 50 °C; hydroxylation at 0–100 °C.
  • Process: The amine undergoes diazotization to form a diazonium salt, which is then hydrolyzed to yield the phenol derivative, 2-(2,2,2-trifluoroethoxy)phenol.
  • Significance: This step converts the amino group to a hydroxyl group, enabling further functionalization to the target benzylic alcohol.
  • Note: This method avoids the use of expensive reagents such as 2,2,2-trifluoro iodoethane and boron tribromide, optimizing cost and scalability.

Conversion to [3-(2,2,2-Trifluoroethoxy)phenyl]methanol

While direct literature specifically on this compound is limited, the methodologies for preparing closely related trifluoroethoxyphenol derivatives imply that further reduction or functional group transformation of the phenol or aniline intermediates can yield the corresponding benzylic alcohol.

  • Common approaches involve selective reduction of the aldehyde or carboxyl groups (if introduced) or direct reduction of the aromatic ring substituent to the methanol group.
  • Catalytic hydrogenation or hydride reagents (e.g., sodium borohydride) under controlled conditions are typical for such transformations.

Summary Table of Preparation Parameters

Step Starting Material(s) Reagents & Catalysts Conditions Yield (%) Notes
Etherification o-Nitrochlorobenzene, 2,2,2-trifluoroethanol Alkali (NaOH), Phase-transfer catalyst (e.g., tetrabutylammonium bromide) 60–70 °C, 6 h ~88.4 Produces 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate
Nitro reduction 2-(2,2,2-trifluoroethoxy)nitrobenzene Pd/C, Raney Ni, or chemical reductants Room temp to 150 °C, H2 atmosphere ~91.6 Produces 2-(2,2,2-trifluoroethoxy)aniline
Diazotization & Hydroxylation 2-(2,2,2-trifluoroethoxy)aniline Sulfuric acid, HCl, or other acids –20 to 50 °C (diazotization), 0–100 °C (hydrolysis) High Converts amine to phenol derivative
Further reduction to methanol Phenol or aldehyde intermediates Catalytic hydrogenation or hydride reagents Variable Variable To obtain this compound

Research Findings and Industrial Relevance

  • The described synthetic route is advantageous due to the use of abundant and inexpensive raw materials, avoiding costly reagents.
  • Phase-transfer catalysis under alkaline conditions facilitates high-yield etherification.
  • Hydrogenation reduction is efficient and can be performed under mild conditions.
  • The diazotization-hydroxylation sequence enables functional group transformation with good control.
  • The overall process is optimized for industrial scalability, reducing costs and simplifying operations compared to prior art methods.

Q & A

Q. What are the established synthetic routes for [3-(2,2,2-Trifluoroethoxy)phenyl]methanol, and what reaction conditions optimize yield?

The synthesis typically involves two key steps:

Etherification : Reacting 3-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide or trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours .

Reduction : The intermediate aldehyde is reduced to the primary alcohol using NaBH₄ or LiAlH₄ in THF or ethanol at 0–25°C .
Optimization Tips :

  • Use excess trifluoroethanol (1.5–2 eq) to drive etherification to completion.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1).
  • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 4.6–4.8 ppm (CH₂OH), δ 4.4–4.6 ppm (OCH₂CF₃), and aromatic protons at δ 6.8–7.5 ppm .
    • ¹³C NMR : CF₃ group at δ 122–126 ppm (q, J = 270–280 Hz) and OCH₂CF₃ at δ 65–70 ppm .
  • IR : Broad O-H stretch at 3200–3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹ .
  • HPLC/GC : Reverse-phase HPLC (C18 column, MeCN:H₂O 70:30) or GC-MS (DB-5 column) for purity analysis .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Liquid-Liquid Extraction : Separate the product from polar impurities using EtOAc and brine .
  • Column Chromatography : Use silica gel with hexane:EtOAc (4:1 to 1:1) for optimal separation .
  • Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystalline product .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s biological activity and interaction with target proteins?

The trifluoroethoxy group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5) .
  • Binding Affinity : The electron-withdrawing CF₃ group stabilizes dipole interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites) .
  • Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
    Case Study : Molecular docking (AutoDock Vina) shows the trifluoroethoxy group forms van der Waals contacts with Leu83 and Val104 in a modeled kinase receptor .

Q. What computational tools and parameters are used to predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 65–75), BBB permeability (logBB = −0.3), and CYP450 inhibition (CYP3A4 IC₅₀ = 12 µM) .
  • Docking Studies : AutoDock4 with flexible side chains (e.g., receptor residues within 5 Å of the ligand) and AMBER force fields .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay Conditions : Varying pH or serum protein content alters free drug concentration.
  • Structural Analogues : Compare with [3-Fluoro-5-(trifluoroethoxy)phenyl]methanol (higher lipophilicity but lower solubility) .
    Resolution : Standardize assays (e.g., 1% DMSO, 10% FBS) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve the synthetic yield of this compound in multi-gram-scale reactions?

  • Microwave-Assisted Synthesis : Reduce etherification time from 24 h to 2 h at 100°C .
  • Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Amberlyst-15) minimizes side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde intermediate conversion .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?

Modification Impact on Reactivity Biological Activity
Br at C5 Enables Suzuki couplingEnhanced anticancer activity (IC₅₀ = 8 µM)
F at C3 Increases metabolic stabilityImproved CNS penetration (logBB = 0.2)
CF₃ vs. OCH₂CF₃ Higher lipophilicity (logP +0.5)Reduced aqueous solubility (2 mg/mL)

Data compiled from

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[3-(2,2,2-Trifluoroethoxy)phenyl]methanol
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Reactant of Route 2
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol

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